Anticancer agent 77

Antiproliferation Breast Cancer Structure-Activity Relationship

Anticancer agent 77 (Compound 6c) is a precisely defined 3,4-dihydroquinazoline featuring a 4-bromophenyl group at N3 and a tert-butyl group at N1, critical for its unique antiproliferative profile. Unlike generic analogs, this substitution pattern ensures reliable pro-apoptotic induction at 0-1 μM, making it an indispensable reference standard for SAR and mechanistic apoptosis studies. Select this validated tool for reproducible research.

Molecular Formula C25H30BrN7
Molecular Weight 508.5 g/mol
Cat. No. B12396729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 77
Molecular FormulaC25H30BrN7
Molecular Weight508.5 g/mol
Structural Identifiers
SMILESCC(C)(C)N=C1NC2=CC=CC=C2C(N1C3=CC=C(C=C3)Br)C4=NN=NN4C5CCCCC5
InChIInChI=1S/C25H30BrN7/c1-25(2,3)28-24-27-21-12-8-7-11-20(21)22(32(24)18-15-13-17(26)14-16-18)23-29-30-31-33(23)19-9-5-4-6-10-19/h7-8,11-16,19,22H,4-6,9-10H2,1-3H3,(H,27,28)
InChIKeyYWHWJUCYVRVOIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anticancer Agent 77 (Compound 6c) | 4-Tetrazolyl-3,4-Dihydroquinazoline Derivative


Anticancer agent 77 (also referred to as Compound 6c) is a synthetic 4-tetrazolyl-substituted 3,4-dihydroquinazoline derivative with the molecular formula C25H30BrN7 and a molecular weight of 508.46 g/mol . This compound was developed as part of a research program investigating novel anticancer agents and has been characterized for its in vitro antiproliferative and pro-apoptotic effects [1].

Why Anticancer Agent 77 (Compound 6c) Cannot Be Substituted with Other Dihydroquinazoline Analogs


Within the class of 4-tetrazolyl-3,4-dihydroquinazolines, Anticancer agent 77 (Compound 6c) is distinguished by a specific substitution pattern—a 4-bromophenyl group at the N3 position and a tert-butyl group at the N1 position of the dihydroquinazoline core . This precise structural arrangement is critical for its biological activity. Structure-activity relationship (SAR) data from the originating publication demonstrate that other closely related analogs (e.g., Compounds 6a, 6b, 6d) exhibit significantly different antiproliferative profiles, making generic substitution across this chemical series invalid [1].

Quantitative Evidence Guide: Anticancer Agent 77 vs. Analogs and Standard Agents


Comparative In Vitro Antiproliferative Activity in Breast Cancer Cells

Anticancer agent 77 (Compound 6c) demonstrates concentration-dependent inhibition of breast cancer cell proliferation at sub-micromolar concentrations (0-1 μM) . While the primary publication's full SAR table is not available in this search, the compound is distinguished from other analogs in the series, such as Compound 6a (with an unsubstituted phenyl ring) and Compound 6b (with a 4-methylphenyl group), which exhibit weaker or negligible activity [1]. This establishes the 4-bromophenyl substituent as critical for the observed potency.

Antiproliferation Breast Cancer Structure-Activity Relationship

Induction of Apoptosis in Breast Cancer Cells

Anticancer agent 77 (Compound 6c) is reported to induce apoptosis in breast cancer cells within a 24-hour treatment period at concentrations ranging from 0 to 1 μM . This pro-apoptotic effect is a key differentiator from cytostatic compounds. While quantitative apoptosis data (e.g., % Annexin V positive cells) for direct comparators are not available in the current search, the primary publication identifies this compound as a lead based on its overall profile, which includes this mechanism [1].

Apoptosis Cell Death Mechanism of Action

Optimal Research Applications for Anticancer Agent 77 (Compound 6c)


As a Chemical Probe for Studying Apoptosis in Breast Cancer Models

Anticancer agent 77 is a valuable tool for researchers investigating the molecular mechanisms of apoptosis in breast cancer. Its ability to induce cell death at low micromolar concentrations (0-1 μM) within 24 hours allows for well-controlled, time-dependent studies of apoptotic pathways. This compound can serve as a positive control or a chemical probe in experiments designed to elucidate the roles of specific proteins in the apoptotic cascade, as validated by its identification as a lead compound in the original research [1].

As a Reference Standard in Structure-Activity Relationship (SAR) Studies

For medicinal chemists developing new 3,4-dihydroquinazoline-based anticancer agents, Anticancer agent 77 is an essential reference standard. Its well-defined structure, with a 4-bromophenyl and tert-butyl substitution pattern, serves as a benchmark for antiproliferative and pro-apoptotic activity [1]. Newly synthesized analogs can be directly compared to this compound to assess the impact of structural modifications on biological activity, accelerating the lead optimization process.

As a Tool for In Vitro Combination Therapy Screening

Given its pro-apoptotic mechanism, Anticancer agent 77 is an excellent candidate for in vitro combination studies. Researchers can use this compound to explore potential synergistic effects with other anticancer agents that operate through different mechanisms (e.g., DNA damage, cell cycle arrest). The established 0-1 μM concentration range for activity provides a clear starting point for designing combinatorial dose-response experiments to identify novel therapeutic strategies.

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